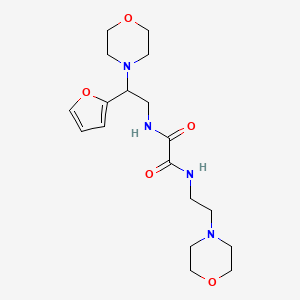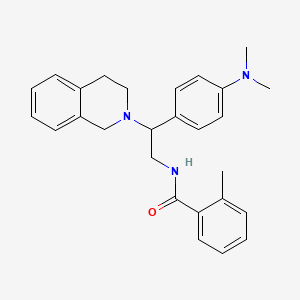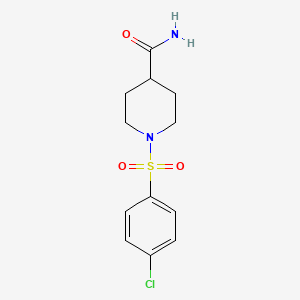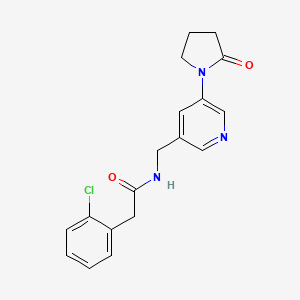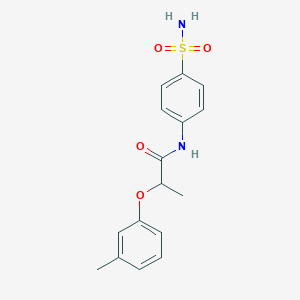
2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of sulfonamide drugs that are known for their antibacterial and diuretic properties. MPSP has been found to have a wide range of applications in scientific research, including its use as a tool for the study of various physiological and biochemical processes.
科学的研究の応用
Pharmacokinetics and Metabolism
A study on a related compound, S-1, a selective androgen receptor modulator, explored its pharmacokinetics and metabolism in rats. This research aimed to understand the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. The study found that S-1 is rapidly absorbed, slowly cleared, moderately distributed, and extensively metabolized in rats, highlighting its potential as a therapeutic agent (Wu et al., 2006).
Biodegradation and Environmental Impact
Research on bisphenol A (BPA), a compound structurally similar to 2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide, has highlighted concerns about its persistence in the environment and potential endocrine-disrupting effects. Studies on the biodegradation of BPA and similar compounds in seawater and by specific bacterial strains have provided insights into the environmental fate of these chemicals. For example, the biodegradation behaviors of BPA, bisphenol F (BPF), and bisphenol S (BPS) in seawater were investigated, revealing that BPF is more biodegradable than BPA, while BPS is likely to accumulate in the aquatic environment (Danzl et al., 2009). Another study on Microbacterium sp. strain BR1 demonstrated an unusual biodegradation pathway for sulfamethoxazole, a sulfonamide antibiotic, involving ipso-hydroxylation and subsequent fragmentation (Ricken et al., 2013).
Molecular Structure and Chemical Analysis
The synthesis and characterization of sulfonamide-derived compounds and their transition metal complexes have been explored, with studies focusing on their antibacterial, antifungal, and cytotoxic activities. This research provides a foundation for understanding the chemical behavior and potential applications of sulfonamide compounds in medicinal chemistry (Chohan & Shad, 2011).
特性
IUPAC Name |
2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-4-3-5-14(10-11)22-12(2)16(19)18-13-6-8-15(9-7-13)23(17,20)21/h3-10,12H,1-2H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAJTWHVBIZBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

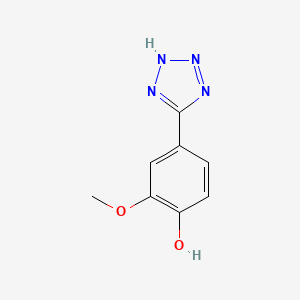
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2851104.png)
![2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide](/img/structure/B2851105.png)
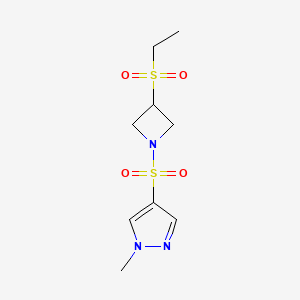
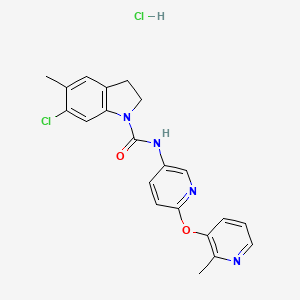


![rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B2851115.png)
![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2-thiazol-3-yl)prop-2-enamide](/img/structure/B2851117.png)
